Methyl 2-isopropyl-4-methoxybenzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry
Benzoate esters are a significant class of organic compounds derived from the reaction of benzoic acid or its derivatives with an alcohol. organic-chemistry.org The synthesis of methyl benzoate compounds, for instance, is commonly achieved through the Fischer esterification of a substituted benzoic acid with methanol (B129727) in the presence of an acid catalyst. ucla.edulibretexts.org This reaction is reversible, and to achieve high yields, the equilibrium is often shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.orgusm.my
The chemical reactivity of benzoate esters is well-characterized. They undergo nucleophilic acyl substitution reactions, with hydrolysis being a key example. In the presence of acid or base, esters can be cleaved back to the parent carboxylic acid and alcohol. acs.orgnih.gov The rates of these reactions are highly dependent on the nature and position of substituents on the aromatic ring. researchgate.net Furthermore, the ester group can be reduced to form alcohols or, under specific conditions using reagents like diisobutylaluminium hydride (DIBAH), to form aldehydes.
Significance of Substituted Aromatic Esters in Academic Inquiry
Substituted aromatic esters are pivotal in both academic and industrial research. They serve as crucial intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and materials. mdpi.com The functional groups attached to the aromatic ring profoundly influence the ester's physical and chemical properties. ucalgary.ca
The electronic effect of a substituent describes its ability to donate or withdraw electron density from the benzene (B151609) ring. ucalgary.calibretexts.org The methoxy (B1213986) group (-OCH₃) in Methyl 2-isopropyl-4-methoxybenzoate is a classic electron-donating group due to resonance, which increases electron density in the ring, particularly at the ortho and para positions. ucalgary.ca This can affect the reactivity of the ester carbonyl group and the susceptibility of the aromatic ring to further substitution. Conversely, electron-withdrawing groups tend to increase the acidity of the parent benzoic acid, which can influence esterification and hydrolysis rates. libretexts.orgresearchgate.net
Steric effects also play a crucial role. The isopropyl group at the ortho position to the methyl ester in the title compound introduces significant steric hindrance. This bulkiness can shield the carbonyl carbon from nucleophilic attack, potentially slowing down reactions like hydrolysis compared to less hindered esters. researchgate.netresearchgate.net The study of ortho-substituted benzoic acids and their esters is a complex area of physical organic chemistry, as these substituents can exert a combination of steric and electronic influences that are not always straightforward to predict. acs.orglibretexts.orgacs.org
The unique substitution pattern of this compound makes it an interesting candidate for studies aimed at elucidating these combined effects. Research on such molecules contributes to a more fundamental understanding of reaction mechanisms and allows chemists to fine-tune the properties of molecules for specific applications.
Direct Esterification Routes
Direct esterification routes begin with 2-isopropyl-4-methoxybenzoic acid and focus on the conversion of the carboxylic acid functional group into a methyl ester. This is a common and often straightforward approach for synthesizing esters.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification, commonly known as Fischer esterification, is a fundamental method for producing esters. This equilibrium-controlled process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of this compound, the corresponding carboxylic acid is reacted with methanol, with an acid such as sulfuric acid or hydrochloric acid serving as the catalyst.
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product. To drive the equilibrium toward the product side, it is common practice to either use an excess of the alcohol (methanol) or remove the water as it is formed. byjus.com
Table 1: Representative Conditions for Acid-Catalyzed Esterification
| Reactant A | Reactant B | Catalyst | Key Conditions | Product |
|---|---|---|---|---|
| 2-isopropyl-4-methoxybenzoic acid | Methanol (excess) | Concentrated H₂SO₄ | Reflux | This compound |
| 2,4-dihydroxybenzoic acid | Methanol | BF₃·OEt₂ | 0 °C to reflux | Methyl 2,4-dihydroxybenzoate |
Base-Catalyzed Esterification Approaches
While less common for direct esterification of carboxylic acids with simple alcohols, base-promoted methods can be highly effective, particularly when using highly reactive alkylating agents. In this approach, the carboxylic acid is first deprotonated by a base, such as potassium hydroxide (B78521), to form a carboxylate salt. This salt is then treated with a methylating agent, like dimethyl sulfate or methyl iodide, to form the methyl ester.
This method is not a direct catalysis of the esterification reaction in the same way as the acid-catalyzed route but is an effective two-step process for synthesis. The reaction is typically carried out in a suitable solvent, and the pH is often controlled to ensure the precipitation of the product while keeping the unreacted acid in solution. google.com
Table 2: Example of Base-Promoted Esterification
| Substrate | Base | Methylating Agent | Solvent | Key Conditions | Product |
|---|---|---|---|---|---|
| 3,5-dichloro-4-hydroxybenzoic acid | Potassium Hydroxide | Dimethyl Sulfate | Water | 40 °C, pH 11.5 | Methyl 3,5-dichloro-4-methoxybenzoate google.com |
Esterification Utilizing Activated Carboxylic Acid Derivatives
To achieve esterification under milder conditions and often with higher yields, the carboxylic acid can be converted into a more reactive derivative. A common strategy involves the transformation of 2-isopropyl-4-methoxybenzoic acid into its corresponding acyl chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting acyl chloride is a highly reactive electrophile. It readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to yield this compound. This method is particularly useful when the starting materials are sensitive to the harsh conditions of strong acid catalysis. A similar principle is observed in the reaction of p-methoxythymol with benzoyl chloride to form an ester, highlighting the utility of acid chlorides in synthesis. nih.gov
Aromatic Substitution Reactions in Benzoate Synthesis
An alternative synthetic strategy involves constructing the substituted aromatic ring by introducing the required functional groups onto a simpler aromatic precursor. This approach relies on the principles of electrophilic aromatic substitution to control the regiochemistry of the product.
Friedel-Crafts Alkylation for Isopropyl Group Introduction
The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. edubirdie.com To synthesize the target molecule's backbone, a precursor such as methyl 4-methoxybenzoate could be reacted with an isopropylating agent, like isopropyl chloride or propene, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com
The reaction proceeds through the formation of an isopropyl carbocation (or a related carbocation-Lewis acid complex), which then acts as an electrophile and attacks the electron-rich aromatic ring. edubirdie.commt.com The existing methoxy and methyl ester groups on the ring influence the position of the incoming isopropyl group. However, a significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, although this is not an issue with the symmetrical isopropyl carbocation. chemistrysteps.comlibretexts.org Another consideration is that the alkylated product is often more reactive than the starting material, which can lead to polyalkylation. edubirdie.com
Table 3: General Parameters for Friedel-Crafts Alkylation
| Aromatic Substrate | Alkylating Agent | Catalyst | Mechanism | Potential Issues |
|---|---|---|---|---|
| Benzene | t-butyl chloride | AlCl₃ | Electrophilic Aromatic Substitution | Polyalkylation |
Regioselective Functionalization of Methoxy-Substituted Aromatic Precursors
The success of building the target molecule through aromatic substitution hinges on the directing effects of the substituents already present on the ring. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This means it donates electron density to the aromatic ring, making it more nucleophilic, and directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.
In a precursor like 4-methoxybenzoic acid or its methyl ester, the para position is already occupied by the carboxyl group. Therefore, the methoxy group will direct the incoming electrophile, such as the isopropyl carbocation from a Friedel-Crafts reaction, to one of the ortho positions (C2 or C6). The carboxyl group is a deactivating, meta-directing group, which would direct substitution to the C3 and C5 positions. The powerful activating and directing effect of the methoxy group typically dominates, leading to regioselective functionalization at the C2 position, ortho to the methoxy group, to yield the desired 2-isopropyl-4-methoxybenzoyl scaffold. This controlled, regioselective approach is crucial for efficiently synthesizing specifically substituted aromatic compounds. nih.gov
Methylation and Alkylation Strategies
Methylation and alkylation are fundamental processes for modifying the core structure of benzoate derivatives, allowing for the introduction of key functional groups.
O-methylation is a key step in the synthesis of methoxy-substituted benzoates from their hydroxyl precursors. This process involves the conversion of a hydroxyl group (-OH) on the benzene ring to a methoxy group (-OCH3).
One common strategy for selective O-methylation involves the use of protecting groups. For instance, in the synthesis of methyl 3-hydroxy-4,5-dimethoxybenzoate from methyl 3,4,5-trihydroxybenzoate, a protection strategy can be employed. This might involve forming an acetonide with 2,2-dimethoxypropane to protect adjacent hydroxyl groups, followed by benzylation of the remaining hydroxyl group. Subsequent cleavage of the acetonide and methylation of the newly exposed hydroxyl groups can be achieved with reagents like dimethyl sulfate and sodium hydride. Finally, debenzylation via hydrogenation yields the desired product researchgate.net.
Alternative methylation agents include diazomethane, which is considered a potent reagent for this purpose researchgate.net. The choice of methylation agent and reaction conditions is critical to achieve selective methylation, especially in molecules with multiple hydroxyl groups.
Transesterification is a widely used method for converting one ester into another and is particularly relevant for the formation of methyl esters from other alkyl esters. This process is an equilibrium reaction that can be catalyzed by either acids or bases.
In a typical acid-catalyzed transesterification, an ester is reacted with an alcohol in the presence of a catalyst like sulfuric acid. For example, methyl benzoate can be converted to ethyl benzoate by reacting it with ethanol (B145695) ucla.edu. To drive the equilibrium towards the desired product, an excess of the reactant alcohol is often used ucla.edu.
The synthesis of various benzoic acid esters, such as benzyl and butyl benzoate, has been successfully achieved through the transesterification of crude methyl benzoate acs.orgacs.org. In these processes, catalysts like titanates have demonstrated high activity, leading to high conversion rates acs.orgacs.org. The reaction often involves heating the reactants and catalyst, and removing the methanol byproduct by distillation to shift the equilibrium towards the product acs.org. Zinc compounds have also been identified as effective catalysts for the transesterification of alkyl benzoates with alcohols like menthol google.com.
Catalytic Approaches in this compound Synthesis and Related Compounds
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogues. Various catalytic systems, including metal-based catalysts and acid catalysts, are employed to facilitate key transformations.
Palladium and copper catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing complex substituted benzoates.
Palladium Catalysis: Palladium-catalyzed reactions are versatile for the synthesis of substituted aromatic compounds. For instance, a ligand-free Pd(II)/Cu(I) catalytic system can facilitate the reaction between arylsulfonyl chlorides and unactivated olefins to produce benzo-fused heterocycles through dual Csp2─Csp3 bond formation nih.gov. Palladium catalysts are also effective in the synthesis of 2-substituted benzothiazoles from thiobenzanilides via C-H functionalization and intramolecular C-S bond formation, often in the presence of a copper co-catalyst nih.govresearchgate.netelsevierpure.com.
Copper Catalysis: Copper-catalyzed reactions are also significant in aromatic chemistry. They can be used in nucleophilic substitution reactions of aromatic bromo-carboxylates with carbanions to yield various products rsc.org. Copper catalysts have also been employed for the oxidative dehydrogenative carboxylation of unactivated alkanes to produce allylic esters berkeley.edu. Furthermore, copper-catalyzed electrophilic amination of aromatic C-H bonds provides a direct route to aryl amines nih.gov. The use of copper catalysts can also influence the regioselectivity of substitutions on a benzene ring chemistryworld.com.
Lewis acids and solid acids are crucial for promoting reactions such as Friedel-Crafts alkylation and acylation, which are used to introduce alkyl and acyl groups onto the aromatic ring.
Lewis Acid Catalysis: Traditional Friedel-Crafts reactions often employ Lewis acids like aluminum chloride (AlCl3) to catalyze the alkylation or acylation of aromatic rings libretexts.orglibretexts.org. These reactions proceed through the formation of a carbocation electrophile that then attacks the aromatic ring libretexts.orglibretexts.org. Zinc benzoates have also been shown to act as competent Lewis acid catalysts in reactions such as the conversion of esters and amino alcohols to oxazolines nih.gov. Synergistic Brønsted/Lewis acid systems, for example involving a protic acid and iron, can be used for the site-selective tert-butylation of electron-rich arenes rsc.org.
Solid Acid Catalysis: To overcome the environmental and practical issues associated with homogeneous Lewis acids, solid acid catalysts have been developed. These materials are often reusable and less corrosive. Zirconium-based solid acids, particularly those supported on titanium, have been found to be effective catalysts for the synthesis of methyl benzoate compounds from various benzoic acids and methanol researchgate.netproquest.commdpi.com. Iron-supported zirconium/titanium solid acid catalysts have also shown good catalytic activity and can be recycled mdpi.com. Zeolites, such as mordenite and beta zeolite, are another important class of solid acid catalysts used in Friedel-Crafts acylation of anisole, demonstrating high conversion and selectivity aiche.orgscirp.orgresearchgate.net. Carbon-based solid acids have also been prepared and used for the synthesis of benzoic esters researcher.liferesearchgate.net.
The catalytic activity of these solid acids is influenced by factors such as their acid strength, specific surface area, and microstructure mdpi.com. The mechanism of esterification over these catalysts generally involves the activation of the carbonyl group by a hydrogen ion, followed by nucleophilic attack by the alcohol mdpi.com.
Biocatalysis offers an environmentally friendly alternative for the synthesis of esters. Enzymes, such as lipases, can be used to catalyze esterification reactions under mild conditions.
The enzyme-catalyzed synthesis of methyl benzoate has been reported using Candida rugosa lipase in an organic medium nih.gov. This direct esterification of benzoic acid can provide good yields. The efficiency of the biocatalytic process is influenced by several factors, including the concentrations of the substrates (benzoic acid and methanol), water content, and the choice of solvent nih.gov. For instance, high concentrations of methanol can inhibit the enzyme, while a minimum amount of water is necessary for catalyst activation nih.gov.
Properties
IUPAC Name |
methyl 4-methoxy-2-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)11-7-9(14-3)5-6-10(11)12(13)15-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYRCOVNVGSBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of Methyl 2 Isopropyl 4 Methoxybenzoate
Hydrolysis Pathways
The ester group in Methyl 2-isopropyl-4-methoxybenzoate is susceptible to hydrolysis through both acid and base-catalyzed pathways. These reactions cleave the ester bond, yielding 2-isopropyl-4-methoxybenzoic acid and methanol (B129727).
Acid-Catalyzed Hydrolysis Mechanisms
Acid-catalyzed ester hydrolysis is an equilibrium process. chemistrysteps.com The reaction is essentially the reverse of a Fischer esterification. chemistrysteps.com The mechanism for this compound proceeds through several key steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the oxonium ion to one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol).
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.
Deprotonation : The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule or the conjugate base of the acid catalyst to regenerate the catalyst and form the final carboxylic acid product, 2-isopropyl-4-methoxybenzoic acid.
The entire process is reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as using a large excess of water to drive the reaction toward the hydrolysis products. chemistrysteps.com
Base-Catalyzed Hydrolysis Mechanisms (e.g., BAC2)
Base-catalyzed hydrolysis, also known as saponification, is an effectively irreversible reaction. chemistrysteps.commasterorganicchemistry.com The generally accepted mechanism for this reaction is the bimolecular acyl-carbon cleavage (BAC2). masterorganicchemistry.com
Nucleophilic Addition of Hydroxide (B78521) : A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. masterorganicchemistry.com
Elimination of the Alkoxide : The tetrahedral intermediate then collapses, and the C-O single bond to the methoxy group is cleaved, eliminating a methoxide (B1231860) ion (CH₃O⁻) as the leaving group. This step results in the formation of 2-isopropyl-4-methoxybenzoic acid. masterorganicchemistry.com
Acid-Base Reaction : The newly formed carboxylic acid (a weak acid) immediately reacts with the strongly basic methoxide ion or another hydroxide ion present in the mixture. This is a rapid and irreversible acid-base reaction that deprotonates the carboxylic acid to form a resonance-stabilized carboxylate salt (this compound) and methanol. chemistrysteps.commasterorganicchemistry.com
Nucleophilic Substitution Reactions Involving Ester and Aromatic Moieties
The structure of this compound presents two main sites for potential nucleophilic substitution: the ester's acyl carbon and the aromatic ring.
Nucleophilic Acyl Substitution : The hydrolysis reactions discussed in section 3.1 are classic examples of nucleophilic acyl substitution, where a nucleophile (water or hydroxide) replaces the methoxy group. Other strong nucleophiles can also react at the carbonyl carbon to displace the methoxide leaving group.
Nucleophilic Aromatic Substitution (SNAr) : Direct nucleophilic substitution on the unsubstituted carbons of the aromatic ring is generally difficult as the benzene (B151609) ring is electron-rich. SNAr reactions typically require the presence of strong electron-withdrawing groups (which are absent in this molecule) and a good leaving group on the ring. The methoxy group can be cleaved under harsh conditions using strong acids like HBr or HI, via a nucleophilic substitution mechanism where the ether oxygen is first protonated.
An alternative strategy to facilitate nucleophilic substitution on the aromatic ring involves derivatization. For instance, the corresponding phenol (B47542) (2-isopropyl-4-methoxy-5-methylphenol, or p-methoxythymol) can be converted into a tosylate. nih.gov Tosylates are excellent leaving groups, making the aromatic carbon to which they are attached susceptible to attack by nucleophiles. nih.gov
Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: attack by the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
In this compound, the existing substituents on the phenyl ring direct the position of incoming electrophiles.
Methoxy Group (-OCH₃) : This is a strongly activating group due to its ability to donate electron density to the ring through resonance. It is an ortho, para-director.
Isopropyl Group (-CH(CH₃)₂) : This is a weakly activating group that donates electron density via induction. It is also an ortho, para-director.
Ester Group (-COOCH₃) : This is a deactivating group because the carbonyl group withdraws electron density from the ring through resonance. It is a meta-director.
The directing effects of these groups must be considered collectively. The powerful activating and ortho, para-directing effect of the methoxy group at position 4 and the activating ortho, para-directing effect of the isopropyl group at position 2 will dominate. The positions ortho and para to the methoxy group are positions 3, 5 and 1 (occupied). The positions ortho and para to the isopropyl group are positions 1, 3 and 6. Therefore, incoming electrophiles will be preferentially directed to positions 3 and 5 (which is ortho to the methoxy and meta to the isopropyl group) and position 6 (para to the isopropyl and meta to the methoxy group). Steric hindrance from the bulky isopropyl group may disfavor substitution at position 3, making position 5 a likely site for electrophilic attack.
| Substituent | Position | Electronic Effect | Directing Effect |
| -OCH₃ | 4 | Activating (Resonance) | Ortho, Para |
| -CH(CH₃)₂ | 2 | Activating (Inductive) | Ortho, Para |
| -COOCH₃ | 1 | Deactivating (Resonance) | Meta |
Oxidation and Reduction Transformations of this compound and Related Methoxybenzaldehydes
The functional groups of this compound can undergo both oxidation and reduction.
Oxidation : The isopropyl group is susceptible to oxidation. Vigorous oxidation, for example with hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid, can cleave the alkyl group and oxidize it down to a carboxylic acid group. byjus.com This would transform the molecule into a benzenedicarboxylic acid derivative. The aromatic ring itself is generally resistant to oxidation except under harsh conditions that would also affect the side chains.
Reduction : The ester group can be reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. In this case, this compound would be reduced to (2-isopropyl-4-methoxyphenyl)methanol.
Related methoxybenzaldehydes, which feature an aldehyde group instead of the ester, can also be readily oxidized and reduced.
Oxidation of Methoxybenzaldehydes : Aldehydes are easily oxidized to carboxylic acids. byjus.com Reagents like Tollens' reagent (a characteristic test for aldehydes), chromic acid, or potassium permanganate can effect this transformation. For example, 2-isopropyl-4-methoxybenzaldehyde (B3247292) could be oxidized to 2-isopropyl-4-methoxybenzoic acid.
Reduction of Methoxybenzaldehydes : Aldehydes can be reduced to primary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Derivatization Studies of this compound
Derivatization involves chemically modifying a compound to produce a new one with different properties. While direct derivatization studies on this compound are not widely documented, studies on the closely related natural product p-methoxythymol (which has a hydroxyl group instead of the ester and an additional methyl group) provide insight into potential transformations of the core phenyl structure.
Two notable derivatization reactions of p-methoxythymol are:
Tosylation : The reaction of p-methoxythymol with p-toluenesulfonyl chloride in pyridine (B92270) results in the formation of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. nih.gov This reaction converts the phenolic hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. nih.gov
Benzoylation : The reaction of p-methoxythymol with benzoyl chloride in the presence of sodium hydroxide solution yields 2-isopropyl-4-methoxy-5-methylphenyl benzoate (B1203000). nih.gov This is an esterification reaction that attaches a benzoyl group to the phenolic oxygen.
These examples demonstrate that the phenolic precursor of this compound is a versatile starting point for synthesizing various derivatives.
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| p-Methoxythymol | p-Toluenesulfonyl chloride, Pyridine | 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate | Tosylation | nih.gov |
| p-Methoxythymol | Benzoyl chloride, 10% NaOH | 2-isopropyl-4-methoxy-5-methylphenyl benzoate | Benzoylation (Esterification) | nih.gov |
Modifications at the Ester Group
The ester functional group is a primary site for chemical modification, readily undergoing reactions such as hydrolysis, reduction, and transesterification. These transformations are fundamental in synthetic chemistry for altering the carboxylate moiety.
Hydrolysis: The methyl ester can be cleaved to the corresponding carboxylic acid through hydrolysis under either acidic or basic conditions (saponification). Basic hydrolysis, typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide (NaOH), is a common method. chemspider.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt with a strong acid yields 2-isopropyl-4-methoxybenzoic acid. A general procedure involves refluxing the ester with NaOH in a water/methanol solvent mixture, followed by acidification. chemspider.com
Reduction: The ester group can be reduced to a primary alcohol, (2-isopropyl-4-methoxyphenyl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.
Transesterification: The methyl group of the ester can be exchanged for a different alkyl group through transesterification. This reaction is generally catalyzed by either an acid or a base and involves reacting this compound with an excess of the desired alcohol (e.g., ethanol (B145695) or isopropanol). For example, reacting the compound with isopropanol (B130326) in the presence of a catalyst would yield Isopropyl 2-isopropyl-4-methoxybenzoate.
Table 1: Summary of Reactions at the Ester Group
| Reaction Type | Reagents | Product |
| Hydrolysis (Saponification) | 1. NaOH, H₂O/MeOH, Reflux2. HCl (aq) | 2-isopropyl-4-methoxybenzoic acid |
| Reduction | 1. LiAlH₄, THF2. H₂O | (2-isopropyl-4-methoxyphenyl)methanol |
| Transesterification | R-OH, Acid or Base Catalyst | Alkyl 2-isopropyl-4-methoxybenzoate |
Functionalization of the Aromatic Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that allows for the introduction of new functional groups. The position of substitution is directed by the existing substituents: the methoxy (-OCH₃), isopropyl (-CH(CH₃)₂), and methyl ester (-COOCH₃) groups.
The methoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The isopropyl group is a weakly activating, ortho-, para-director. Conversely, the methyl ester group is a deactivating, meta-directing group because it withdraws electron density from the ring. The combined influence of these groups dictates the regioselectivity of electrophilic attack. The positions ortho and para to the strongly activating methoxy group (positions 3 and 5) are the most nucleophilic and therefore the most likely sites for substitution.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comyoutube.com The strong directing effect of the methoxy group will favor substitution at position 3 or 5. Therefore, the expected major products would be Methyl 2-isopropyl-4-methoxy-3-nitrobenzoate and/or Methyl 2-isopropyl-4-methoxy-5-nitrobenzoate.
Halogenation: Halogens such as bromine (Br₂) or chlorine (Cl₂) can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Similar to nitration, the substitution pattern is controlled by the existing groups, with halogenation expected to occur preferentially at the positions activated by the methoxy group. This would lead to the formation of bromo- or chloro-substituted derivatives, such as Methyl 3-bromo-2-isopropyl-4-methoxybenzoate.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-isopropyl-4-methoxy-3-nitrobenzoate and/or Methyl 2-isopropyl-4-methoxy-5-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-2-isopropyl-4-methoxybenzoate and/or Methyl 5-bromo-2-isopropyl-4-methoxybenzoate |
Transformations of the Isopropyl Moiety
The isopropyl group offers a site for transformations, primarily at the benzylic carbon, which is the carbon atom directly attached to the aromatic ring.
Oxidation: The benzylic hydrogen of the isopropyl group is activated and susceptible to oxidation. msu.edulibretexts.org Strong oxidizing agents, such as hot, acidic potassium permanganate (KMnO₄), can oxidize the entire isopropyl side-chain to a carboxylic acid group. chegg.com However, under milder, controlled conditions, it is possible to achieve less extensive oxidation. For instance, oxidation with molecular oxygen in the presence of an aqueous alkali solution can convert an isopropyl group into a 2-hydroxy-2-propyl group. google.comgoogle.com This reaction can yield Methyl 2-(2-hydroxy-2-propyl)-4-methoxybenzoate.
Benzylic Functionalization: Modern synthetic methods allow for the direct functionalization of the benzylic C-H bond. rsc.org These reactions can proceed through various mechanisms, including photoredox catalysis or electrochemical oxidation, to introduce new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. nih.govresearchgate.netnih.gov For example, electrochemical methods have been developed for the direct cyanation of benzylic C-H bonds, which could potentially transform the isopropyl group into a cyanated derivative. researchgate.netnih.gov
Table 3: Potential Transformations of the Isopropyl Group
| Reaction Type | Reagents/Conditions | Product |
| Benzylic Oxidation (to alcohol) | O₂, aq. alkali | Methyl 2-(2-hydroxy-2-propyl)-4-methoxybenzoate |
| Benzylic Oxidation (to acid) | KMnO₄, H₃O⁺, heat | 4-methoxy-2-(methoxycarbonyl)benzoic acid |
| Benzylic C-H Cyanation | Electrochemical oxidation, Cyanide source | Methyl 2-(1-cyano-1-methylethyl)-4-methoxybenzoate |
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (GC-MS, LC-MS, UPLC-MS)
Mass spectrometry (MS) is used to determine the molecular weight of Methyl 2-isopropyl-4-methoxybenzoate and to gain structural insights from its fragmentation patterns under ionization.
The molecular formula for this compound is C₁₂H₁₆O₃, giving it a monoisotopic molecular weight of approximately 208.1099 Da. nih.gov In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺).
GC-MS: Gas Chromatography-Mass Spectrometry is well-suited for analyzing volatile compounds like this ester. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. nih.gov Under electron ionization (EI), predictable fragmentation occurs. Key expected fragments for this compound would include:
Loss of a methyl radical from the ester ([M-15]⁺).
Loss of a methoxy (B1213986) radical from the ester ([M-31]⁺).
Loss of an isopropyl group ([M-43]⁺).
The base peak is often the benzoyl-related cation. For related p-anisic acid esters, the 4-methoxybenzoyl cation (m/z 135) is a prominent fragment. nist.gov
LC-MS and UPLC-MS: Liquid Chromatography-Mass Spectrometry and its high-performance variant, UPLC-MS, are powerful techniques for analyzing less volatile compounds or complex mixtures. chromatographyonline.com These methods are particularly useful for quantification. nih.gov Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ (m/z ≈ 209.1172) or adducts with solvent ions (e.g., [M+Na]⁺) are commonly observed, often with minimal fragmentation. hmdb.ca Tandem MS (MS/MS) can be used to induce and analyze fragmentation from these precursor ions, providing definitive structural confirmation. chromatographyonline.comnih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Technique | Notes |
| Molecular Formula | C₁₂H₁₆O₃ | - | - |
| Monoisotopic Mass | 208.1099 Da | High-Resolution MS | The exact mass used for identification. |
| Molecular Ion (M⁺) | m/z 208 | GC-MS (EI) | The parent ion, may be low in abundance. |
| Protonated Molecule ([M+H]⁺) | m/z 209.1172 | LC-MS (ESI+) | Commonly observed as the base peak in ESI. hmdb.ca |
| Key Fragment Ion | m/z 193 | GC-MS (EI) | Corresponds to the loss of a methyl group ([M-CH₃]⁺). |
| Key Fragment Ion | m/z 177 | GC-MS (EI) | Corresponds to the loss of a methoxy group ([M-OCH₃]⁺). |
| Key Fragment Ion | m/z 165 | GC-MS (EI) | Corresponds to the loss of the isopropyl group ([M-C₃H₇]⁺). |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
A strong absorption band around 1710-1730 cm⁻¹ due to the C=O (carbonyl) stretching of the ester group. rsc.orgdocbrown.info
Absorptions in the 2850-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the alkyl (isopropyl and methyl) groups. docbrown.info
Two distinct C-O stretching bands: one for the ester linkage (Ar-CO-O) around 1250-1300 cm⁻¹ (asymmetric) and another for the ether linkage (Ar-O-CH₃) near 1050-1150 cm⁻¹ . docbrown.info
Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. docbrown.info
The absence of a broad O-H stretch around 3200-3600 cm⁻¹ confirms the absence of hydroxyl or carboxylic acid groups. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. The presence of the methoxy group (an auxochrome) and the ester group is expected to cause a bathochromic (red) shift of the benzene π→π* transition bands compared to unsubstituted benzene. One would anticipate absorption maxima (λ_max) in the UV region, likely between 240-280 nm. nih.gov
Table 3: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretch (Alkyl) | 2850 - 3000 | Isopropyl, Methyl |
| C=O Stretch (Ester) | 1710 - 1730 | Carbonyl |
| C=C Stretch (Aromatic) | 1450 - 1600 | Benzene Ring |
| C-O Stretch (Ester) | 1250 - 1300 | Aryl-Alkyl Ester |
| C-O Stretch (Ether) | 1050 - 1150 | Aryl-Alkyl Ether |
Chromatographic Separation Techniques (HPLC, GC, TLC) in Isolation and Purity Assessment
Chromatographic methods are fundamental for the isolation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity analysis. A reversed-phase method, typically using a C18 column, is effective for separating the compound from more polar or less polar impurities. sielc.com A common mobile phase would be a gradient of acetonitrile (B52724) and water, possibly with a small amount of acid like formic or phosphoric acid to ensure sharp peak shapes. sielc.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): Due to its volatility, GC is an excellent method for assessing the purity of this compound. rsc.org It offers high resolution and is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of both the main component and any impurities. nih.govrsc.org
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used for monitoring the progress of a synthesis or for a quick purity check. asean.org The compound is spotted on a silica (B1680970) gel plate and developed with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate. researchgate.net The position of the spot, represented by its retention factor (Rf) value, is visualized under UV light. The presence of a single spot suggests a high degree of purity, while multiple spots indicate the presence of impurities. asean.org
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. While the crystal structure for this compound itself is not available in the searched literature, analysis of closely related compounds provides valuable insight into the expected molecular geometry and packing.
A study on 2-Isopropyl-4-methoxy-5-methylphenyl benzoate (B1203000) (C₁₈H₂₀O₃), a structurally analogous compound, was performed. researchgate.net The analysis revealed that the molecule crystallizes in the monoclinic system with the space group P2₁/n. The two benzene rings in the structure are nearly perpendicular to each other, with a dihedral angle of 73.54(8)°. researchgate.net This type of detailed structural information, including precise bond lengths, bond angles, and intermolecular interactions (like C-H···O and C-H···π interactions in a related tosylate), is critical for understanding the solid-state conformation and packing forces, which can influence the physical properties of the material. researchgate.netresearchgate.net
Table 4: Crystallographic Data for the Related Compound 2-Isopropyl-4-methoxy-5-methylphenyl benzoate researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₈H₂₀O₃ |
| Molecular Weight | 284.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 8.4765(4) Åb = 8.0880(4) Åc = 23.8119(11) Åβ = 98.202(2)° |
| Unit Cell Volume (V) | 1615.80(13) ų |
| Molecules per Unit Cell (Z) | 4 |
| Dihedral Angle (Benzene Rings) | 73.54(8)° |
Computational and Theoretical Chemistry Investigations of Methyl 2 Isopropyl 4 Methoxybenzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
No published studies were found that detail quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to investigate the electronic structure and reactivity of Methyl 2-isopropyl-4-methoxybenzoate. Such studies would typically provide insights into molecular orbital energies (HOMO-LUMO), electron density distribution, and molecular electrostatic potential maps, which are fundamental for understanding the molecule's chemical behavior.
Molecular Modeling and Conformation Analysis
There is no available research on the molecular modeling and conformational analysis of this compound. This type of investigation would involve computational methods to determine the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This information is crucial for understanding its interaction with other molecules.
Prediction of Reaction Pathways and Transition States
A search for predicted reaction pathways and transition states involving this compound yielded no results. Theoretical studies in this area would use computational methods to map out the energetic profiles of potential chemical reactions, identifying the intermediate structures and the energy required to overcome reaction barriers, thereby predicting reaction mechanisms and kinetics.
Structure-Reactivity Relationship Studies using Computational Approaches
No structure-reactivity relationship studies for this compound using computational approaches have been published. These studies would computationally analyze how variations in the molecular structure of this compound and related compounds affect their chemical reactivity, often to build predictive models for designing new molecules with desired properties.
Environmental Occurrence and Biogeochemical Transformations
Natural Occurrence and Biosynthesis Pathways of Related Compounds
Methoxybenzoates and alkylbenzoates, the structural precursors to Methyl 2-isopropyl-4-methoxybenzoate, are found in various natural sources. 4-Methoxybenzoic acid (p-anisic acid), for instance, is a naturally occurring compound found in anise. wikipedia.org Aromatic carboxylic acids substituted with methoxy (B1213986) groups are also noted as some of the most abundant products in "alpechin," the waste that results from the pressing of olives to produce olive oil. nih.gov
The biosynthesis of these compounds can occur through several pathways. Historically, 4-methoxybenzoic acid was first synthesized in 1841 by the oxidation of anethole (B165797), a compound isolated from anise. wikipedia.org Modern synthetic methods can also produce 4-methoxybenzoic acid from herbal anethole by converting it into an ozonide, which is then oxidized using an alkaline hydrogen peroxide solution. google.com This process can yield 70% to 80% of the theoretical amount. google.com
Biocatalytic synthesis from renewable feedstocks is an emerging area. A multi-enzyme cascade in Escherichia coli has been developed to produce 4-hydroxybenzoic acid from L-tyrosine. nih.gov This whole-cell biocatalysis approach achieved a conversion of over 85% and can also be adapted to synthesize benzoic acid from L-phenylalanine. nih.gov Another synthetic route involves the catalytic oxidation of p-methoxy toluene. chemicalbook.com
Microbial Degradation Pathways of Methoxybenzoates and Alkylbenzoates
In the presence of oxygen, microorganisms employ several strategies to break down methoxybenzoates and alkylbenzoates. The aerobic degradation of benzoate (B1203000), a core component of these structures, can proceed through different branches. One common pathway in bacteria involves dioxygenation to form catechol, while fungi often use monooxygenation to produce protocatechuate. ethz.ch A third branch, found in bacteria like Azoarcus evansii, begins with the ligation of benzoate to coenzyme A (CoA) to form benzoyl-CoA, which is then monooxygenated. ethz.ch
For alkylbenzoates like linear alkylbenzene sulfonates (LAS), aerobic biodegradation is the primary removal mechanism in the environment. researchgate.net Studies on LAS have shown that its degradation pathway starts with the oxidation of the terminal end of the alkyl chain (omega-oxidation). researchgate.netnih.gov This is followed by the shortening of the chain via beta-oxidation, leading to the formation of sulfophenylcarboxylic acids (SPCs). nih.gov The complete disappearance of these SPC intermediates indicates the total mineralization of the parent compound. nih.govnih.gov The process is influenced by environmental factors; for example, the degradation rate of LAS is significantly inhibited at lower temperatures. nih.gov Bacteria such as Pseudomonas aeruginosa have demonstrated high efficiency in LAS degradation, achieving over 90% removal under optimal conditions. researchgate.net
The degradation of o-methoxybenzoate has been shown to be efficiently mineralized by a stable consortium of two bacteria, Arthrobacter oxydans and Pantotea agglomerans. nih.gov The combined action of these two microorganisms is required for the initial steps: the conversion of o-methoxybenzoate to salicylate (B1505791) and its subsequent hydroxylation to gentisate, which is then further degraded by the Arthrobacter strain. nih.gov
Under anoxic conditions, the central strategy for the catabolism of many aromatic compounds is the benzoyl-CoA pathway. frontiersin.orgnih.gov This pathway is versatile, handling compounds such as benzoates, phenols, and toluene. frontiersin.orgnih.gov Benzoate is considered a model compound for studying this anaerobic process. frontiersin.orgnih.gov
The degradation process initiates with the activation of the aromatic acid. Benzoate, for example, is converted to its thioester derivative, benzoyl-CoA, by the enzyme benzoate-CoA ligase, an ATP-dependent reaction. frontiersin.orgnih.gov This initial activation is a key step. Following activation, the central part of the pathway involves the reduction of the aromatic ring of benzoyl-CoA by benzoyl-CoA reductase, breaking its aromaticity. frontiersin.orgnih.gov The resulting cyclic compound undergoes ring cleavage and is eventually oxidized to common metabolic intermediates like acetyl-CoA. researchgate.net
The presence of genes for the benzoyl-CoA pathway can serve as a genomic marker to identify the metabolic capabilities of microorganisms regarding aromatic hydrocarbon degradation under different oxygen conditions. frontiersin.orgnih.gov
4-methoxybenzoate + AH₂ + O₂ ⇌ 4-hydroxybenzoate (B8730719) + formaldehyde (B43269) + A + H₂O wikipedia.org
Another class of enzymes involved in this process are cytochromes P450 (P450s). A P450 from Rhodococcus jostii RHA1, named PbdA, along with its reductase PbdB, catalyzes the O-demethylation of para-methoxylated benzoates. eltislab.com This enzyme shows high efficiency and also acts on related lignin-derived compounds like veratrate and isovanillate. eltislab.com Structural studies of PbdA have identified key amino acid residues (Ser87, Ser237, and Arg84) that are crucial for substrate binding and orientation within the active site, which facilitates the design of biocatalysts for specific applications. eltislab.com
The table below summarizes the characteristics of two key enzymes involved in the O-demethylation of 4-methoxybenzoate.
| Enzyme System | Organism | Type | Components | Cofactors/Substrates | Products |
| 4-methoxybenzoate O-demethylase | Pseudomonas putida | Iron-sulfur monooxygenase | Reductase, Monooxygenase | NADH, O₂ | 4-hydroxybenzoate, Formaldehyde |
| PbdA/PbdB | Rhodococcus jostii RHA1 | Cytochrome P450 | PbdA (P450), PbdB (Reductase) | O₂ | 4-hydroxybenzoate |
Photodegradation Mechanisms of Aromatic Esters
The degradation of organic compounds can also be initiated by light, a process known as photodegradation. For aromatic compounds, this process is influenced by the absorption of light, which can excite the molecule to a higher energy state. The stability and reactivity of radical cations formed during this process are key to the degradation pathway. acs.org In some cases, photodegradation is an undesirable side reaction that needs to be prevented, for instance, by keeping reaction mixtures in the dark to ensure the stability of reactive species. acs.org The photodegradation of certain complex aromatic molecules can proceed via a triplet-mediated reaction path, which can be accelerated in the absence of oxygen due to reduced triplet annihilation. researchgate.net The specific mechanisms for aromatic esters like this compound would involve the interaction of UV or visible light with the aromatic ring and ester functional group, potentially leading to bond cleavage and the formation of various photoproducts.
Synthetic Utility and Research Applications Non Clinical
Role as a Precursor and Intermediate in Complex Organic Synthesis
The structure of Methyl 2-isopropyl-4-methoxybenzoate, which combines a benzoate (B1203000) ester with isopropyl and methoxy (B1213986) substituents on the aromatic ring, makes it a potential precursor for the synthesis of more complex organic molecules. Aromatic esters are widely utilized as intermediates in the synthesis of pharmaceuticals and other bioactive compounds. For instance, related methoxybenzoate derivatives serve as valuable starting materials in the synthesis of various drugs.
While specific examples detailing the use of this compound as a direct precursor in the total synthesis of complex natural products are not prominently documented, the functional groups present in the molecule offer several possibilities for chemical transformations. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups or used in coupling reactions. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered.
Research on structurally similar compounds, such as other substituted methoxybenzoates, highlights the potential synthetic pathways that could involve this compound. For example, various aromatic methoxycarboxylates are recognized as valuable synthesis units for pharmaceuticals.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Functional Group |
| Methyl Ester | Hydrolysis | Carboxylic Acid |
| Methyl Ester | Reduction | Primary Alcohol |
| Methyl Ester | Grignard Reaction | Tertiary Alcohol |
| Aromatic Ring | Nitration | Nitroaromatic |
| Aromatic Ring | Halogenation | Haloaromatic |
| Aromatic Ring | Friedel-Crafts Acylation | Acyl Aromatic |
This table outlines plausible, but not experimentally demonstrated, synthetic transformations for this compound based on general organic chemistry principles.
Application in Materials Science Research (e.g., UV Absorbers in Research Contexts)
In the field of materials science, compounds with aromatic rings and specific substituents are often investigated for their potential use in various applications, including as UV absorbers. The chromophoric nature of the substituted benzene (B151609) ring in this compound suggests it might absorb ultraviolet radiation.
While there is no direct evidence in the reviewed literature of this compound being commercialized as a UV absorber, its structural similarity to other known UV absorbing compounds makes it a candidate for research in this area. UV absorbers are crucial additives in polymers and coatings to prevent degradation from exposure to sunlight. The effectiveness of a UV absorber is dependent on its ability to absorb UV radiation and dissipate the energy in a harmless manner.
Research in this area would likely involve the synthesis of polymers or co-polymers incorporating the this compound moiety and subsequent testing of their UV absorption and photostability properties. The isopropyl and methoxy groups could potentially be modified to enhance these properties or to improve compatibility with different polymer matrices.
Exploration in Agrochemical Research as Chemical Intermediates
The structural framework of this compound is also of interest in the field of agrochemical research. Many modern herbicides, fungicides, and insecticides are complex organic molecules that are synthesized from smaller, functionalized building blocks. The substituted benzoate structure is found in a number of active agrochemical compounds.
While no commercial pesticides are directly synthesized from this compound based on available information, its potential as a chemical intermediate for the discovery of new agrochemicals is a valid area of exploration. Researchers in this field often synthesize libraries of related compounds to screen for biological activity. Derivatives of this compound could be synthesized by modifying its functional groups and then tested for herbicidal, fungicidal, or insecticidal properties.
For example, the carboxylic acid derived from the hydrolysis of the ester could be converted into amides or other esters, which are common functionalities in bioactive molecules. The substitution pattern on the aromatic ring could also be varied to study structure-activity relationships (SAR) and optimize for desired biological effects.
Future Research Directions for Methyl 2 Isopropyl 4 Methoxybenzoate
Development of Novel and Sustainable Synthetic Routes
The synthesis of aromatic esters is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions and stoichiometric reagents. Future research must prioritize the development of greener and more efficient pathways to Methyl 2-isopropyl-4-methoxybenzoate.
One established route involves the hydrogenation of a precursor, methyl 4-methoxy-2-(prop-1-en-2-yl)benzoate, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov While effective, this method relies on a precious metal catalyst and pressurized hydrogen.
Future work should explore several promising sustainable alternatives:
Biocatalysis: The use of enzymes, particularly lipases, offers a highly selective and environmentally benign alternative to chemical catalysts. researchgate.netchemistryjournals.netnih.gov Enzymatic esterification can be performed under mild conditions, often in aqueous media or solvent-free systems, which reduces energy consumption and waste generation. chemistryjournals.netresearchgate.netcapes.gov.br Research should focus on identifying or engineering specific lipases that can efficiently catalyze the esterification of 2-isopropyl-4-methoxybenzoic acid with methanol (B129727), potentially achieving high yields and simplifying product purification. researchgate.netnih.gov
Advanced Catalytic Systems: Novel catalysts that operate under greener conditions are a major area of interest. This includes the development of bimetallic oxide cluster catalysts, which can use molecular oxygen as the sole, non-toxic oxidant, producing only water as a byproduct. labmanager.com Another avenue is the refinement of solid acid catalysts, such as sulfonated biochar, which are recyclable and can replace corrosive liquid acids like sulfuric acid in Fischer-Speier esterification. mdpi.com
Mechanochemistry: Solvent-free esterification induced by mechanical grinding is an emerging green chemistry technique. nih.gov This method can proceed at room temperature without the need for bulk solvents, drastically reducing the environmental footprint. A study on benzoic acid using this method showed that different reaction mechanisms can be engaged based on the reagents used, offering a versatile platform for optimization. nih.gov
A comparison of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Research Focus |
| Traditional Fischer-Speier | Sulfuric Acid, p-TSA | Well-established, versatile | Optimization for higher yields, reduced catalyst loading |
| Hydrogenation | Pd/C, H₂ | Specific for precursor | Replacing precious metals, using safer hydrogen sources |
| Biocatalysis | Lipases, Esterases | High selectivity, mild conditions, biodegradable catalyst | Enzyme screening and engineering, process optimization |
| Advanced Catalysis | Bimetallic Oxides | Uses O₂ as oxidant, low waste | Catalyst stability and reusability, substrate scope |
| Mechanochemistry | I₂/KH₂PO₂, KI/P(OEt)₃ | Solvent-free, room temperature | Scaling up reactions, understanding solid-state kinetics |
In-depth Mechanistic Studies of Chemical Transformations
A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and predicting the formation of byproducts. For this compound, future research should focus on the detailed mechanisms of its formation and subsequent reactions.
The classical Fischer-Speier esterification mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst. mdpi.com This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). Subsequent proton transfers and the elimination of a water molecule yield the final ester. mdpi.com Kinetic studies on the esterification of benzoic acid have shown the reaction to be first order with respect to the acid, providing a model for quantifying the effects of substituents. dnu.dp.uaresearchgate.net For this compound, the electron-donating nature of the methoxy (B1213986) and isopropyl groups would be expected to influence the reactivity of the aromatic ring and the carboxyl group.
Future mechanistic investigations should employ a combination of kinetic analysis and computational modeling to:
Elucidate the precise transition states for various catalytic systems (e.g., enzymatic, bimetallic).
Quantify the electronic effects of the methoxy and isopropyl substituents on the esterification rate compared to unsubstituted benzoic acid.
Use isotope-labeling studies, for instance with ¹⁸O-labeled methanol, to definitively trace the path of atoms during novel esterification reactions, as has been done for mechanochemical methods. nih.gov
Advanced Characterization Techniques for Complex Matrices
The detection and quantification of this compound, particularly at trace levels in complex environmental or biological matrices, present a significant analytical challenge. nih.gov While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are effective for pure samples, complex mixtures require more sophisticated approaches. researchgate.nettestbook.com
Future research should focus on developing and validating robust analytical methods:
Hyphenated Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating components of a mixture before detection. researchgate.net Future work should optimize these methods for the specific properties of this compound, focusing on column selection, mobile phase composition, and temperature programming to achieve baseline separation from isomeric or structurally similar compounds. researchgate.netresearchgate.net
Derivatization Strategies: To enhance volatility for GC analysis or improve ionization efficiency and detectability for MS and HPLC, chemical derivatization can be employed. researchgate.netnih.gov Research could explore derivatizing agents that react specifically with the ester or methoxy functional groups to create a derivative with superior analytical characteristics.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an analyte and distinguishing it from other compounds with the same nominal mass. nih.gov This is particularly crucial when analyzing complex environmental samples where hundreds of different chemicals may be present. nih.govnih.gov
Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be invaluable for unambiguous structure elucidation, especially when trying to differentiate between isomers in a mixture without complete chromatographic separation. nih.gov
| Technique | Application | Future Research Goal |
| GC-MS | Separation and identification of volatile compounds | Method development for trace analysis in air and soil samples. |
| HPLC-MS | Separation and identification of non-volatile compounds | Optimization for analysis in aqueous environmental samples. |
| Chemical Derivatization | Improved detectability and chromatographic behavior | Identification of novel derivatizing agents for enhanced sensitivity. researchgate.netnih.gov |
| High-Resolution MS | Unambiguous elemental composition determination | Application to complex environmental matrices to identify the target compound. nih.gov |
| 2D NMR | Definitive structural confirmation of isomers | Use in metabolomics studies to identify transformation products. nih.gov |
Environmental Remediation Strategies for Aromatic Esters
The widespread use of aromatic compounds necessitates research into their environmental fate and potential remediation. mdpi.com Aromatic esters, like this compound, can enter the environment, and understanding their degradation is crucial.
Future research should focus heavily on bioremediation, which uses microorganisms to break down pollutants. researchgate.net Bacteria have evolved complex catabolic pathways to mineralize aromatic compounds. nih.govunesp.br The degradation of benzoate (B1203000), for example, often proceeds through its activation to benzoyl-CoA, followed by either aerobic or anaerobic pathways. nih.govcsic.es
Key research directions include:
Identifying Degrading Microorganisms: Isolating and identifying bacterial or fungal strains from contaminated sites that can use this compound as a carbon source. Organisms from genera like Pseudomonas, Comamonas, and Rhodococcus are known for their ability to degrade complex aromatic compounds. mdpi.comfrontiersin.org
Elucidating Metabolic Pathways: Once a degrading organism is identified, the specific metabolic pathway must be elucidated. This involves identifying the key enzymes, such as dioxygenases that cleave the aromatic ring or hydrolases that cleave the ester bond. unesp.brresearchgate.net The methoxy group is a key feature, and its demethylation is often an initial step in the degradation of methoxy-substituted aromatics.
Enhancing Bioremediation Efficacy: Research into microbiome engineering could lead to the development of microbial consortia with synergistic degradation capabilities, allowing for faster and more complete remediation of aromatic esters. mdpi.com
In addition to bioremediation, physical methods like soil washing with environmentally benign solvents, such as fatty acid methyl esters, could be investigated for their effectiveness in removing aromatic esters from contaminated soils. numberanalytics.com
Exploration of New Synthetic Applications and Derivatives
This compound is not just a standalone compound but also a valuable synthetic building block. nih.govmdpi.com The arrangement of its functional groups—an ester, a methoxy group, and an isopropyl group on an aromatic ring—provides multiple handles for further chemical modification.
Future research should explore its utility in synthesizing more complex and high-value molecules:
Pharmaceutical Intermediates: As demonstrated in patent literature, the core structure can serve as a scaffold for synthesizing biologically active compounds, such as enzyme inhibitors. nih.gov The specific substitution pattern can be crucial for binding to a biological target.
Functional Materials: The aromatic ring can be incorporated into larger conjugated systems for applications in materials science, such as organic electronics or fluorescent probes. rsc.org The ester and methoxy groups can be modified to tune the electronic properties or solubility of the resulting materials.
Novel Derivatives: Systematic derivatization of the molecule can lead to a library of new compounds with potentially interesting properties. For example:
Hydrolysis of the ester to the carboxylic acid provides a key intermediate for amide coupling.
Electrophilic aromatic substitution could add further functional groups to the benzene (B151609) ring.
Demethylation of the methoxy group to a phenol (B47542) would open up another avenue for derivatization.
By using the compound as a versatile scaffold, chemists can access a wide range of new structures for diverse applications. mdpi.comnih.gov
Q & A
Q. What are the recommended synthetic routes for Methyl 2-isopropyl-4-methoxybenzoate, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves esterification of 2-isopropyl-4-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:
- Refluxing the acid with methanol and catalyst for 6–8 hours.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester.
- Optimization : Vary catalyst concentration (0.5–2 mol%) and monitor reaction progress by TLC or GC-MS. Adjust solvent polarity to improve yield. Structural analogs like methyl 2-chloro-4-methoxybenzoate (CAS 104253-45-4) follow similar protocols .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4, isopropyl at C2) and ester carbonyl signals (~168–170 ppm in ¹³C NMR). Cross-validate with X-ray crystallography using SHELXL (via SHELX suite) for absolute configuration determination. For example, analogous benzoates (e.g., 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate) have been resolved with SHELXTL, achieving R-factors < 0.05 .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Adopt precautions from structurally related methoxybenzoates:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Protocols for 2-hydroxy-4-methoxybenzaldehyde recommend respiratory protection (e.g., N95 masks) during prolonged exposure .
Q. What are the primary research applications of this compound as a synthetic intermediate?
- Methodological Answer : The compound serves as a precursor for:
- Nucleophilic substitution : React with azides or thiols to generate analogs (e.g., 2-azido derivatives) for click chemistry.
- Hydrolysis studies : Convert to 2-isopropyl-4-methoxybenzoic acid under basic conditions (NaOH/ethanol, 70°C, 2 hours) for carboxylate-based ligands. Analogous esters like ethyl 2-chloro-4-methoxybenzoate are used in enzyme inhibition assays .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate electrophilicity of the carbonyl carbon. Compare with PubChem-calculated parameters (e.g., InChIKey, molecular electrostatic potential) for analogs like methyl 4-(4-oxo-4H-chromen-2-yl)benzoate. Validate predictions experimentally via kinetic studies (e.g., Hammett plots) .
Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Address discrepancies (e.g., NMR shift variations) by:
- Standardizing solvents : Use deuterated DMSO or CDCl₃ to minimize solvent effects.
- Cross-referencing databases : Compare with crystallographic data (e.g., CCDC entries) to verify substituent geometries.
- Dynamic NMR : Resolve rotational barriers in isopropyl groups at variable temperatures (e.g., −40°C to 25°C) .
Q. What strategies optimize the enantioselective synthesis of this compound for chiral studies?
- Methodological Answer : Employ asymmetric catalysis :
- Use chiral Lewis acids (e.g., BINOL-derived catalysts) during esterification to induce enantioselectivity.
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase).
- Compare with resolved structures of similar esters (e.g., 2-acetyl-4-methylbenzoic acid) to validate configurations .
Q. How can this compound be utilized in studying enzyme inhibition mechanisms?
- Methodological Answer : Design competitive inhibition assays :
- Synthesize analogs with modified substituents (e.g., replacing isopropyl with tert-butyl) to probe steric effects.
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Reference studies on ethyl 2-chloro-4-methoxybenzoate, which inhibits hydrolases via transition-state mimicry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
